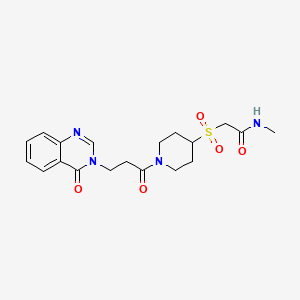
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, and a quinazoline-2,4(1H,3H)-dione group . These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethoxyphenyl and quinazoline groups could potentially affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Quinazoline Derivatives in Drug Synthesis
Quinazoline derivatives, such as 6,7-dimethoxyquinazoline-2,4(1H,3H)-diones, play a crucial role as key intermediates in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin. These medications are primarily used to treat hypertension and benign prostatic hyperplasia, indicating the significance of quinazoline derivatives in medicinal chemistry and pharmaceutical research. The synthesis process often involves catalytic methods using cesium carbonate or carbon dioxide under specific reaction conditions to achieve high yields of these derivatives (Patil, Tambade, Jagtap, & Bhanage, 2008).
Catalytic Synthesis and Green Chemistry
The development of efficient synthetic protocols for quinazoline-2,4(1H,3H)-diones derivatives emphasizes the role of green chemistry principles in drug synthesis. The use of carbon dioxide as a reagent and cesium carbonate as a catalyst exemplifies the integration of environmentally friendly materials and methods in chemical synthesis. This approach not only enhances the sustainability of the synthesis process but also opens avenues for the discovery of novel quinazoline-based therapeutic agents with improved efficacy and safety profiles (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Potential for Chemosensor Development
Additionally, quinazoline derivatives and structurally related compounds have been explored for their potential in developing chemosensors. For instance, naphthalimide derivatives, which share functional similarities with quinazoline derivatives, have been employed as efficient reversible colorimetric and fluorescent chemosensors for ion detection. This application demonstrates the versatility of quinazoline and related compounds in creating sensors that could have significant impacts in environmental monitoring, biological research, and clinical diagnostics (Zhang, Zhang, Ding, & Gao, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-4-24-20(26)14-7-5-6-8-15(14)25(21(24)27)12-18-22-19(23-30-18)13-9-10-16(28-2)17(11-13)29-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLXZZREBWNZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2442527.png)


![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)
![1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one](/img/structure/B2442536.png)


![1-Ethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B2442540.png)
![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)

![{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyph enyl)methyl]amine](/img/structure/B2442546.png)
![[6-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2442548.png)